REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:11].[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1[OH:11]
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Name
|
|
Quantity
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1.86 g
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Type
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reactant
|
Smiles
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CC1=C(C=CC2=C1C=CO2)O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
(overnight)
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Duration
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8 (± 8) h
|
Type
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CUSTOM
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Details
|
was removed by filtration
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Type
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WASH
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Details
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washed with an additional portion of absolute ethanol (20 mL)
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Type
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CONCENTRATION
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Details
|
The combined filtrate and washings were concentrated to a white crystalline solid (1.88 g)
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Type
|
CUSTOM
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Details
|
Recrystallization from toluene
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC2=C1CCO2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |